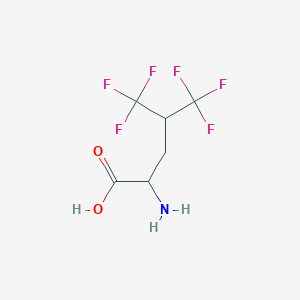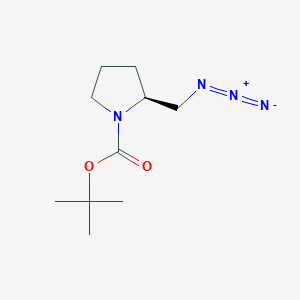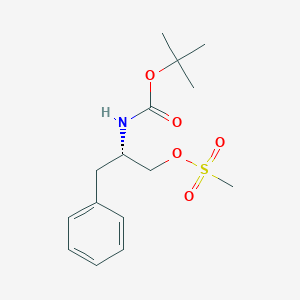
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
Descripción general
Descripción
2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, also known as 5,5,5,5’,5’,5’-Hexafluoro-DL-leucine, is a chemical compound with the molecular formula C6H7F6NO2 . It is an analog of L-leucine amino acid .
Molecular Structure Analysis
The molecular structure of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is represented by the formula C6H7F6NO2 . The compound has a molecular weight of 239.12 .Chemical Reactions Analysis
While specific chemical reactions involving 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid are not available, it’s known that similar compounds like 5,5,5-Trifluoro-DL-leucine are used in solution phase peptide synthesis .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Amino Acids
Research by Pigza, Quach, and Molinski (2009) describes the stereoselective synthesis of valuable fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis involves a transformation to a chiral oxazoline and subsequent steps, showcasing the application of similar compounds in creating fluorinated amino acids (Pigza, Quach, & Molinski, 2009).
Protein Incorporation
Wang, Tang, and Tirrell (2003) successfully incorporated a derivative, 5TFI, which is similar to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, into proteins in vivo. This was achieved using an Escherichia coli strain and confirmed by analytical techniques, demonstrating the potential of such compounds in protein modification and study (Wang, Tang, & Tirrell, 2003).
Inhibition of Nitric Oxide Synthases
Ulhaq et al. (1998) investigated S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS). These compounds, which share a structural resemblance to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, were designed to be more potent inhibitors, providing insights into the therapeutic applications of such compounds in modulating NOS activity (Ulhaq et al., 1998).
Synthesis of Schiff Bases
Haas, Lieb, and Schelvis (1997) explored the synthesis and chemical properties of Schiff bases using trifluoromethyl-substituted heteroolefins, including compounds similar to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid. Their work highlights the potential of these compounds in synthesizing novel organic structures, which can be significant in various chemical applications (Haas, Lieb, & Schelvis, 1997).
Application in Peptide Chemistry
Morera et al. (2002) explored the use of a 1,2-dithiolane ring system in peptide chemistry, synthesizing a chemotactic tripeptide and investigating a derivative of 4-amino-1,2-dithiolane-4-carboxylic acid. This research highlights the potential of using structurally similar compounds to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid in peptide synthesis and understanding peptide structure and function (Morera et al., 2002).
Propiedades
IUPAC Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLMQYCEWHPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)


![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)



